N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide
Description
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide is a heterocyclic compound featuring a tetrahydrocarbazole core substituted with a methoxy group at position 6 and a pyridine-4-carboxamide moiety at the 1-position. The tetrahydrocarbazole scaffold is structurally analogous to bioactive indole derivatives, which are prevalent in pharmaceuticals targeting neurological disorders, viral infections, and cancer.
Properties
Molecular Formula |
C19H19N3O2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C19H19N3O2/c1-24-13-5-6-16-15(11-13)14-3-2-4-17(18(14)21-16)22-19(23)12-7-9-20-10-8-12/h5-11,17,21H,2-4H2,1H3,(H,22,23) |
InChI Key |
MZKHNZIXBGBMPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the carbazole core, followed by the introduction of the methoxy group at the 6-position. The tetrahydrocarbazole intermediate is then reacted with pyridine-4-carboxylic acid or its derivatives under appropriate conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Mechanism of Action
The mechanism by which N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in changes in cellular processes, making it a valuable tool in both research and therapeutic contexts .
Comparison with Similar Compounds
Structural and Substituent Analysis
The primary structural analogs of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide include:
Key Differences :
- Substituent Effects: The methoxy group in the target compound is bulkier and electron-donating compared to the chloro group in GSK983/GSK984.
- Stereochemistry: GSK983 and GSK984 are enantiomers, highlighting the importance of chiral centers in pharmacological activity.
Structural Analysis Tools :
- SHELX and ORTEP-3 are widely used for crystallographic refinement and visualization.
Biological Activity
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly as a CRTH2 receptor antagonist. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the carbazole family and features a unique tetrahydrocarbazole moiety linked to a pyridine structure. Its molecular formula is with a molecular weight of approximately 401.5 g/mol. The IUPAC name is this compound.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O3 |
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | This compound |
| Chemical Class | Carbazole Derivative |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions starting from carbazole and pyridine derivatives. Key steps include:
- Formation of the Carbazole Core : This can be achieved through the Fischer indole synthesis.
- Methoxylation : Introduction of the methoxy group at the 6-position using methanol and a suitable base.
- Amidation : Formation of the carboxamide by reacting the methoxylated carbazole with pyridine derivatives.
CRTH2 Receptor Antagonism
This compound has been identified as a CRTH2 receptor antagonist . The CRTH2 receptor is involved in mediating inflammatory responses and plays a significant role in conditions such as asthma and allergic diseases. The compound's ability to modulate this receptor indicates its potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
Research has indicated that compounds within the carbazole family exhibit various anticancer properties. Specifically:
- Apoptotic Effects : Studies have shown that derivatives similar to N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine can induce apoptosis in cancer cell lines such as A549 (lung carcinoma) and C6 (glioma) with varying IC50 values .
Case Studies
- Antitumor Activity : A study investigated the activity of N-substituted carbazoles against various cancer cell lines. Compounds demonstrated significant cytotoxicity with IC50 values ranging from 5.9 µg/mL to 25.7 µg/mL against A549 and C6 cell lines respectively .
- Mechanism of Action : The mechanism involves interaction with specific molecular targets such as kinases that regulate cell proliferation in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
